3-(Piperidin-1-ylsulfonyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-10-5-4-6-11(9-10)16(14,15)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQAXWMOJJFRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Piperidin 1 Ylsulfonyl Phenol and Its Analogues
Established Synthetic Routes to Sulfonylphenols and Piperidine (B6355638) Derivatives
Traditional synthetic approaches to sulfonylphenols, such as 3-(Piperidin-1-ylsulfonyl)phenol, typically follow a convergent strategy. This involves the separate preparation or sourcing of key intermediates—a substituted sulfonyl chloride and piperidine—which are then coupled. The synthesis of the requisite aryl sulfonyl chloride is often the most critical and challenging step.
Formation of the Sulfonamide Bond via Sulfonyl Chlorides and Piperidine
The most fundamental and widely used method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine. In the case of this compound, this involves the coupling of 3-hydroxybenzenesulfonyl chloride with piperidine.
This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct formed during the condensation. prepchem.com The use of aqueous media with dynamic pH control has also been reported for similar couplings, providing a greener alternative to traditional organic solvents. nih.gov
Plausible Synthetic Route for this compound:
phenol (B47542) using chlorosulfonic acid to yield 3-hydroxybenzenesulfonyl chloride. The second step shows the reaction of 3-hydroxybenzenesulfonyl chloride with piperidine in the presence of a base to form the final product, this compound." src="https://i.imgur.com/example.png" width="600"/>
A plausible and well-precedented two-step synthesis for this compound.
The starting sulfonyl chlorides themselves are generally prepared through two main routes: the direct chlorosulfonation of an aromatic ring or the oxidative chlorination of sulfur-containing compounds like thiols or disulfides. orgsyn.org
Introduction and Functionalization of the Phenolic Moiety
The phenolic hydroxyl group is a key functional handle that can be introduced at various stages of the synthesis. The most direct method involves the chlorosulfonation of phenol itself. Electrophilic aromatic substitution using chlorosulfonic acid can install the chlorosulfonyl group onto the benzene (B151609) ring. prepchem.com While this reaction can produce a mixture of isomers, the meta-substituted product is often obtainable.
Alternatively, the phenolic group can be introduced via the transformation of other functional groups. For instance, the hydrolysis of a diazonium salt derived from a corresponding aniline (B41778) is a classic method for phenol synthesis. mdpi.comencyclopedia.pub This approach would involve diazotization of 3-aminobenzenesulfonamide (B1265440) followed by hydrolysis to yield 3-hydroxybenzenesulfonamide, which could then be further elaborated. Another strategy involves the demethylation of a precursor methoxy-substituted aryl sulfonamide, often using reagents like boron tribromide. semanticscholar.org
Table 1: Common Methods for Phenol Synthesis
| Method | Precursor | Key Reagents | Reference |
|---|---|---|---|
| Hydrolysis of Diazonium Salts | Aryl Amine | NaNO₂, H₂SO₄, H₂O | mdpi.comencyclopedia.pub |
| Ether Cleavage | Aryl Methyl Ether | BBr₃ or HBr | semanticscholar.org |
| Hock Process | Isopropylbenzene | O₂, H₂SO₄ | Not directly cited |
This table is interactive. Click on the headers to sort.
Multi-Step Synthesis Strategies for Complex Analogues
The synthesis of more complex analogues often requires multi-step sequences that build upon the core structure. These strategies allow for the introduction of diverse substituents on both the phenolic ring and the piperidine moiety. A common approach involves synthesizing a core scaffold which is then systematically derivatized. nih.gov
For example, a synthetic campaign might start with a readily available material like m-nitrobenzaldehyde. A series of reactions including reduction, sulfonation, N-alkylation with piperidine, another reduction of the nitro group, diazotization, and finally hydrolysis can be employed to construct complex piperidinyl-aryl structures. google.com These multi-step routes offer high flexibility for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov The synthesis can involve protection/deprotection sequences, condensation reactions catalyzed by agents like EDCI and HOBt, and substitution reactions to build molecular complexity. nih.gov
Advanced Synthetic Approaches
To overcome the limitations of classical multi-step syntheses, such as harsh conditions and limited functional group tolerance, a range of advanced synthetic methodologies have been developed. These include one-pot reactions and catalytic methods that offer increased efficiency, atom economy, and milder reaction conditions.
One-Pot and Multi-Component Reaction Sequences
Several MCRs have been developed for the synthesis of sulfonamides and related structures. For example, a three-component reaction involving an amine, an alkyne, and a sulfonyl azide (B81097) can efficiently produce N-sulfonylamidines. openaccesspub.orgnih.gov Another approach involves the one-pot, three-component reaction of a 2-chlorobenzazole, piperazine (B1678402), and an arenesulfonyl chloride under aqueous conditions, demonstrating the power of these methods for creating complex heterocyclic systems. researchgate.net The development of one-pot protocols for converting thiols directly to sulfonamides by in situ oxidation to the sulfonyl chloride followed by reaction with an amine represents a significant increase in operational simplicity.
Catalytic Methods in Sulfonylphenol Synthesis
The use of transition metal catalysts has revolutionized the synthesis of sulfonamides. Catalytic methods often proceed under milder conditions and with greater functional group tolerance than traditional approaches.
Palladium-catalyzed cross-coupling reactions, for example, can be used to form aryl sulfonamides from arylboronic acids and a sulfur dioxide source, followed by amination. This allows for the construction of the C-S and S-N bonds in a single pot. Copper-catalyzed reactions are also prevalent. The Ullmann-type coupling of aryl halides with sulfonamides is a well-established method, although phenols can sometimes be problematic substrates. d-nb.info More advanced copper-catalyzed MCRs, such as the coupling of sulfonyl azides, terminal alkynes, and amines, have proven to be highly efficient for synthesizing N-sulfonyl amidines, which are structurally related to sulfonamides. nih.gov Furthermore, metal oxides like cupric oxide have been shown to effectively catalyze the sulfonylation of amines and phenols under mild, neutral conditions.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Piperidine |
| 3-Hydroxybenzenesulfonyl chloride |
| Pyridine |
| Triethylamine |
| Hydrochloric acid |
| Phenol |
| Chlorosulfonic acid |
| 3-Aminobenzenesulfonamide |
| 3-Hydroxybenzenesulfonamide |
| Boron tribromide |
| m-Nitrobenzaldehyde |
| N-Sulfonylamidine |
| 2-Chlorobenzazole |
| Piperazine |
| Arenesulfonyl chloride |
| Arylboronic acid |
| Sulfur dioxide |
This table is interactive. Click on the headers to sort.
Integration of Flow Chemistry Techniques
The synthesis of sulfonamides, a class of compounds to which this compound belongs, has been significantly advanced by the integration of flow chemistry techniques. This approach offers substantial improvements in safety, efficiency, and scalability over traditional batch methods. rsc.org
Continuous flow processes enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For instance, the synthesis of secondary sulfonamides has been successfully automated in a two-step flow-through process. This system utilizes a "catch and release" protocol where a Boc-protected primary sulfonamide is first monoalkylated, followed by the removal of the protecting group in a subsequent step. acs.org To maximize throughput in such systems, reactor columns are often heated to temperatures around 80-85 °C, which significantly shortens the reaction time required for complete conversion. acs.org
A notable example is the flow synthesis of sulfonylureas, where the reaction of a sulfonamide with a carbamate (B1207046) is performed in a continuous flow system. google.com The optimization of this process involved screening different solvents, temperatures, and residence times to achieve high conversion rates. In one instance, a throughput of 41 g/h with a 91% isolated yield was achieved in a Chemtrix Kiloflow® system. google.com
The inherent safety of flow reactors, due to their small reaction volumes, allows for the use of reaction conditions that might be too hazardous for large-scale batch reactors. rsc.org This includes reactions that are highly exothermic. The development of a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent highlights this advantage. A small reactor volume of 639 μL and a short residence time of 41 seconds resulted in an exceptionally high space–time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org
The assembly of such continuous flow systems can be achieved using readily available and affordable components, making this technology accessible for various research and production scales. flemingcollege.ca A typical setup might include pumps for reagent delivery, a reactor coil where the reaction occurs, a back-pressure regulator to control the pressure, and in-line purification modules. flemingcollege.caresearchgate.net
Optimization of Synthetic Parameters
The efficiency and outcome of the synthesis of this compound and its analogues are highly dependent on the careful optimization of several key parameters.
Solvent Systems and Reaction Media Effects
The choice of solvent is critical as it can significantly influence reaction rates and yields, and in some cases, even determine the regioselectivity of the reaction. In the synthesis of sulfonamides from sodium sulfinates and amines, a screening of various solvents demonstrated that acetonitrile (B52724) (CH₃CN) provided the highest yield (85%) compared to other solvents like ethyl acetate, dichloromethane, and toluene (B28343). nih.gov
The polarity of the solvent can play a pivotal role. For instance, in a study on the photochemical arylative trifluoromethylation of enamides, polar aprotic solvents like DMF, NMP, DMA, and DMSO were found to be effective, whereas nonpolar or polar protic solvents failed to yield the desired product. acs.org
Furthermore, solvent systems can be engineered to control the position of substitution on an aromatic ring. In the Friedel–Crafts reaction of 1-naphthols, a switch from toluene to acetonitrile as the solvent resulted in a change from ortho-selective to para-selective alkylation. acs.org This highlights the power of the reaction medium to direct the outcome of a reaction. In the context of sulfonating phenols, various solvents including nitrobenzene, nitromethane, and dialkyl carbonates have been explored, each with its own set of advantages and disadvantages concerning toxicity and reactivity. acs.org
Effect of Solvent on Sulfonamide Synthesis Yield
| Solvent | Yield (%) nih.gov |
|---|---|
| Ethyl Acetate (EtOAc) | 20 |
| Dichloromethane (DCM) | 35 |
| 1,2-Dichloroethane (DCE) | 41 |
| Toluene | 15 |
| Dimethyl Sulfoxide (DMSO) | 73 |
| N,N-Dimethylformamide (DMF) | 65 |
| Acetonitrile (CH₃CN) | 85 |
Temperature, Pressure, and Reaction Time Optimization
Temperature is a crucial parameter that directly impacts reaction kinetics. In the synthesis of sulfonamides from sodium sulfinates, the reaction was found to be sensitive to temperature, with a significant increase in yield when the temperature was raised from 25 °C to 80 °C. nih.gov However, excessively high temperatures can lead to the decomposition of reactants or products. For example, in a flow synthesis of a sulfonylurea, increasing the temperature above 80 °C led to a decrease in conversion due to the decomposition of the carbamate starting material. google.com
Reaction time is another parameter that requires careful optimization to ensure complete conversion without the formation of byproducts. In the synthesis of sulfonamides via a Sulfur(VI)-Phenolate Exchange (SuPhenEx) reaction, reaction times varied from minutes to hours depending on the nucleophilicity of the amine. acs.org Flow chemistry allows for precise control over reaction time, referred to as residence time, which is the time the reaction mixture spends in the heated zone of the reactor. Optimization of residence time is key to maximizing throughput and yield in continuous processes. google.com
Pressure is less commonly a critical parameter in sulfonamide synthesis unless gaseous reagents are involved or when operating above the solvent's boiling point in a closed system, which is often the case in flow reactors.
Optimization of Temperature and Residence Time in Flow Synthesis google.com
| Temperature (°C) | Residence Time (min) | Conversion (%) |
|---|---|---|
| 70 | 2 | 80 |
| 80 | 2 | 95 |
| 90 | 2 | 92 |
| 80 | 1 | 85 |
| 80 | 3 | 95 |
Stoichiometry and Additive Influence on Reaction Efficiency
The molar ratio of reactants is a key factor in maximizing the yield of the desired product while minimizing waste. In the synthesis of arylsulfonates from phenols and sulfonyl chlorides, using a 1.0 equivalent of the sulfonyl chloride was found to be most effective. mdpi.com In flow synthesis, the stoichiometry is controlled by the relative flow rates and concentrations of the reactant solutions. For the synthesis of sulfonylureas, a sulfonamide to carbamate molar ratio of approximately 1:1.5 was found to be optimal. google.com
Additives, such as bases or catalysts, can have a profound impact on reaction efficiency. In the reaction of sulfonyl chlorides with amines, a base is typically required to neutralize the hydrochloric acid byproduct. The choice and amount of base can influence the reaction rate and yield. In a flow synthesis of sulfonylureas, a sulfonamide to base (DBU) molar ratio of 1:4 was found to be optimal. google.com
In some synthetic routes, specific additives are essential for the reaction to proceed. For instance, the synthesis of sulfonamides from sodium sulfinates and amines was shown to be dependent on the presence of ammonium (B1175870) iodide (NH₄I) as a mediator; in its absence, the reaction did not proceed. nih.gov Other additives screened, such as potassium iodide (KI) and iodine (I₂), were found to be ineffective. nih.gov
Influence of Stoichiometry and Additives on Sulfonamide Synthesis
| Reactant 1 | Reactant 2 | Stoichiometry (R1:R2) | Additive | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenol | Methanesulfonyl chloride | 1:1 | - | Good to Excellent | mdpi.com |
| Sodium p-toluenesulfinate | n-Propylamine | 1:1.5 | NH₄I | 85 | nih.gov |
| Sulfonamide | Carbamate | 1:1.5 | DBU (4 equiv.) | 95 (conversion) | google.com |
Chemical Transformations and Derivatization Strategies of 3 Piperidin 1 Ylsulfonyl Phenol
Reactivity at the Sulfonyl Group
The sulfonamide group is generally stable; however, the sulfur-nitrogen bond can be cleaved under specific reductive conditions. While direct reductive cleavage of 3-(piperidin-1-ylsulfonyl)phenol is not extensively documented, analogous reactions on similar N-arylsulfonylpiperidines provide insight into this transformation. For instance, the use of potent reducing agents can lead to the formation of the corresponding phenol (B47542) and piperidine (B6355638).
It is important to note that the reactivity of the S-N bond is influenced by the nature of the substituents on both the aromatic ring and the piperidine nitrogen. Electron-withdrawing groups on the aromatic ring can facilitate cleavage, whereas the reaction conditions for N-alkyl piperidine sulfonamides can be more demanding.
Chemical Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for chemical modification, allowing for the introduction of a wide array of functionalities through O-alkylation and O-acylation reactions. These modifications can significantly alter the physicochemical properties of the parent molecule.
O-Alkylation: The synthesis of ether derivatives of this compound can be readily achieved. A common method involves the Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, is reacted with an alkyl halide. nih.gov
Illustrative O-Alkylation Reactions of Phenolic Scaffolds
| Alkylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Alkyl halide | K₂CO₃ | DMF | 3-(Alkoxy)phenyl-1-piperidinylsulfone | google.com |
O-Acylation: Ester derivatives are accessible through the acylation of the phenolic hydroxyl group. This can be accomplished using various acylating agents such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. researchgate.net
Representative O-Acylation Reactions of Phenols
| Acylating Agent | Catalyst/Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Benzoyl chloride | Pyridine (B92270) | Dichloromethane | 3-(Benzoyloxy)phenyl-1-piperidinylsulfone | researchgate.net |
Derivatizations of the Piperidine Ring System
The piperidine ring offers opportunities for structural modification, primarily through reactions involving the nitrogen atom, although C-H functionalization is also possible.
N-Alkylation and N-Acylation of the Piperidine Moiety: While the nitrogen atom in this compound is part of a sulfonamide and thus less nucleophilic than a free secondary amine, it can still undergo reactions under certain conditions. However, a more common strategy for derivatization at this position involves starting with a different synthetic route to introduce substituents on the piperidine nitrogen. For analogous piperidine-containing compounds, N-alkylation is a well-established transformation. researchgate.netnih.gov
General Conditions for N-Alkylation of Piperidine Derivatives
| Reagent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Alkyl bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux | nih.gov |
Electrophilic and Nucleophilic Aromatic Substitutions
The benzene (B151609) ring of this compound is susceptible to electrophilic substitution, with the position of substitution being directed by the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the piperidinylsulfonyl group is a deactivating, meta-director. The interplay of these two groups will dictate the regioselectivity of the reaction.
Electrophilic Aromatic Substitution:
Halogenation: The activated phenolic ring is expected to readily undergo halogenation, such as bromination or chlorination, at the positions ortho and para to the hydroxyl group. beilstein-journals.org
Nitration: Nitration can be achieved using nitric acid, with the regioselectivity depending on the reaction conditions. The strong activating effect of the hydroxyl group favors substitution at the ortho and para positions. mlsu.ac.in
Illustrative Electrophilic Aromatic Substitution Reactions on Phenolic Compounds
| Reaction | Reagents | Conditions | Expected Major Products | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in CCl₄ | Low temperature | 2-Bromo- and 4-bromo-3-(piperidin-1-ylsulfonyl)phenol | mlsu.ac.in |
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene ring of this compound is generally not favored unless there are strong electron-withdrawing groups present on the ring to activate it towards nucleophilic attack.
Synthesis of Biologically Active Conjugates and Chemical Probes
The structural features of this compound make it an attractive starting point for the synthesis of more complex molecules with potential biological applications, such as enzyme inhibitors or molecular probes. nih.govmdpi.com This often involves coupling the phenolic moiety or a derivatized form of the molecule to another pharmacophore or a reporter group.
For instance, the phenolic hydroxyl group can serve as a handle for conjugation. After conversion to a more reactive intermediate, it can be linked to other molecules of interest. While specific examples starting from this compound are not prevalent in the literature, the general strategies for creating such conjugates are well-established. mdpi.comwho.int
Strategies for Conjugate Synthesis
| Conjugation Site | Reaction Type | Example of Conjugated Moiety | Potential Application | Reference |
|---|---|---|---|---|
| Phenolic -OH | Ether or Ester Linkage | Biotin, Fluorophore | Chemical Probe | mdpi.comwho.int |
The chemical versatility of this compound, arising from its combination of a reactive phenol, a robust sulfonamide, and a modifiable piperidine ring, provides a rich platform for the development of a wide range of derivatives. The strategic application of the reactions outlined above enables the synthesis of novel compounds for various scientific investigations.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-(piperidin-1-ylsulfonyl)phenol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the phenyl ring and the piperidine (B6355638) moiety. The aromatic protons on the substituted phenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing sulfonyl group. The substitution pattern on the meta-substituted ring would lead to complex splitting patterns, likely multiplets. The phenolic hydroxyl proton is expected to present as a broad singlet, with its chemical shift being concentration and solvent dependent, generally appearing between δ 4.0 and 7.0 ppm.
The protons of the piperidine ring will show characteristic signals in the upfield region. The four protons on the carbons adjacent to the nitrogen atom (C2' and C6') are expected to resonate at approximately δ 2.8-3.2 ppm as a multiplet, being deshielded by the adjacent sulfonyl group and the nitrogen atom. The remaining six protons of the piperidine ring (on C3', C4', and C5') are predicted to appear as a broader multiplet in the range of δ 1.4-1.7 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular framework. The carbon atom attached to the hydroxyl group (C-3) is expected to be the most deshielded of the aromatic carbons directly bonded to oxygen, with a predicted chemical shift in the range of δ 155-160 ppm. The carbon atom bonded to the sulfonyl group (C-1) would also be significantly deshielded, with an expected resonance around δ 140-145 ppm. The other aromatic carbons will appear in the typical aromatic region of δ 115-130 ppm.
For the piperidine ring, the carbon atoms adjacent to the nitrogen (C-2' and C-6') are expected to have a chemical shift in the range of δ 45-50 ppm. The remaining piperidine carbons (C-3', C-4', and C-5') are predicted to resonate further upfield, typically between δ 20 and 30 ppm.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 8.0 (m) | - |
| Phenolic-OH | 4.0 - 7.0 (br s) | - |
| Piperidine-H (α to N) | 2.8 - 3.2 (m) | 45 - 50 |
| Piperidine-H (β, γ to N) | 1.4 - 1.7 (m) | 20 - 30 |
| Aromatic C-OH | - | 155 - 160 |
| Aromatic C-SO₂ | - | 140 - 145 |
| Aromatic C-H | - | 115 - 130 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structural components through analysis of its fragmentation pattern. The nominal molecular weight of this compound is 241.31 g/mol , corresponding to the molecular formula C₁₁H₁₅NO₃S. matrix-fine-chemicals.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 241. The fragmentation of the molecule under mass spectrometric conditions would likely involve characteristic cleavages. One prominent fragmentation pathway is the loss of the piperidine ring, leading to a fragment ion at m/z 156, corresponding to the benzenesulfonyl moiety. Another potential fragmentation is the cleavage of the S-N bond, which would result in a piperidinyl radical (m/z 84) and a 3-hydroxyphenylsulfonyl cation (m/z 157). The base peak in the spectrum could correspond to the stable piperidinyl cation at m/z 85 or other resonance-stabilized fragments.
Predicted Mass Spectrometry Fragmentation Data:
| m/z | Predicted Fragment |
| 241 | [M]⁺ (Molecular Ion) |
| 157 | [M - C₅H₁₀N]⁺ |
| 156 | [M - C₅H₁₁N]⁺ |
| 85 | [C₅H₁₁N]⁺ |
| 84 | [C₅H₁₀N]⁺ |
Note: These are predicted fragmentation patterns and the relative intensities of the peaks would depend on the specific ionization technique and conditions used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of the key functional groups within the this compound molecule. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. docbrown.infolibretexts.org The presence of the sulfonyl group (SO₂) will be indicated by two strong stretching vibrations, typically appearing in the ranges of 1330-1370 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch).
The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region. okstate.edu The C-N stretching vibration of the piperidine amine is expected in the 1250-1020 cm⁻¹ range.
Predicted Infrared Spectroscopy Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3200 - 3600 | O-H stretch (Phenol) | Strong, Broad |
| > 3000 | Aromatic C-H stretch | Medium to Weak |
| < 3000 | Aliphatic C-H stretch | Medium to Strong |
| 1450 - 1600 | Aromatic C=C stretch | Medium to Strong |
| 1330 - 1370 | Asymmetric SO₂ stretch | Strong |
| 1140 - 1180 | Symmetric SO₂ stretch | Strong |
| 1250 - 1020 | C-N stretch | Medium |
X-ray Crystallographic Analysis of this compound and Co-Crystals
Purity Assessment and Elemental Composition Analysis
The purity of this compound is typically assessed by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), often in conjunction with NMR spectroscopy. A purity of 97% or higher is generally expected for research-grade material.
Elemental analysis provides experimental verification of the compound's elemental composition, which is compared against the theoretical values calculated from its molecular formula, C₁₁H₁₅NO₃S. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. thermofisher.com
Theoretical Elemental Composition of C₁₁H₁₅NO₃S:
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.01 | 11 | 132.11 | 54.75% |
| Hydrogen (H) | 1.01 | 15 | 15.15 | 6.28% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.81% |
| Oxygen (O) | 16.00 | 3 | 48.00 | 19.89% |
| Sulfur (S) | 32.07 | 1 | 32.07 | 13.29% |
| Total | 241.34 | 100.00% |
Computational Chemistry and Cheminformatics of 3 Piperidin 1 Ylsulfonyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity.
For analogous compounds, such as certain arylsulfonamide Schiff bases, the HOMO-LUMO gap has been calculated to be in the range of 3.5 to 4.9 eV. nih.gov A smaller gap generally implies higher reactivity. For 3-(Piperidin-1-ylsulfonyl)phenol, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring, indicating its propensity to donate electrons. Conversely, the LUMO is expected to be distributed over the sulfonyl group and the phenyl ring, suggesting these are the regions that would accept electrons in a chemical reaction. The precise energy values would require specific DFT calculations for this molecule.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value/Region | Significance |
| HOMO Energy | Relatively High | Indicates good electron-donating ability, likely centered on the phenol ring. |
| LUMO Energy | Relatively Low | Indicates good electron-accepting ability, likely centered on the sulfonylphenyl moiety. |
| HOMO-LUMO Gap | Moderate | Suggests a balance of kinetic stability and chemical reactivity. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior and interactions of molecules, which are essential for understanding their biological function.
Conformational Analysis and Energy Landscapes
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing a picture of its flexibility and the transitions between different conformational states in a simulated biological environment. Such simulations have been used to study the solution structures of other complex molecules, like cyclic peptides, to understand their structure-activity relationships. nih.gov
Ligand-Target Interaction Modeling
To understand how this compound might interact with a biological target, such as a protein receptor or enzyme, molecular docking studies are performed. These computational experiments predict the preferred binding orientation and affinity of the molecule within the active site of a target.
For related piperidine-containing compounds, molecular modeling has been instrumental in understanding their binding to specific receptors. For instance, models of 2-aryl-4-(piperidin-1-yl)butanamines binding to the human CCR5 receptor have been developed to guide the design of new antagonists. nih.gov Similarly, for this compound, the phenolic hydroxyl group could act as a hydrogen bond donor, the sulfonyl oxygens as hydrogen bond acceptors, and the phenyl and piperidine (B6355638) rings could engage in hydrophobic or van der Waals interactions.
In Silico Prediction of Biological Activity Spectra
Cheminformatics tools can predict the likely biological activities of a compound based on its chemical structure. Software like PASS (Prediction of Activity Spectra for Substances) and other web-based tools analyze the structural fragments of a molecule and compare them to databases of known bioactive compounds.
For new piperidine derivatives, in silico analyses have been used to predict a wide range of potential pharmacological effects, including interactions with enzymes, receptors, and ion channels. clinmedkaz.org Given the structural motifs present in this compound, it is plausible that predictions would indicate potential activities related to CNS disorders, inflammatory processes, or as an inhibitor of certain enzymes, areas where sulfonamides and piperidine-containing compounds have shown promise. However, it is crucial to note that these are theoretical predictions and require experimental validation.
Computational Target Identification
Computational target identification, also known as reverse docking or target fishing, is a crucial first step in understanding the potential mechanism of action of a novel compound. nih.gov These in silico techniques screen the chemical structure of a compound against databases of known protein targets to predict potential binding partners. nih.gov For a molecule like this compound, which contains a sulfonamide moiety—a well-known pharmacophore—these methods can provide valuable insights.
The sulfonamide group is present in a wide array of approved drugs targeting enzymes such as carbonic anhydrases, proteases, and kinases. nih.gov The piperidine ring is also a common feature in centrally active agents. Therefore, computational screening of this compound would likely involve docking it against a panel of these protein families. For instance, studies on similar sulfonamide derivatives have identified potential interactions with targets like dihydropteroate (B1496061) synthase (DHPS) in bacteria and various kinase enzymes involved in cell signaling pathways. nih.govnih.gov
Table 1: Potential Protein Classes for this compound Based on Structural Analogs
| Protein Class | Rationale for Potential Interaction | Representative Examples of Targets |
| Kinases | The sulfonamide group can interact with the hinge region of the ATP-binding site. | Fibroblast growth factor receptor (FGFR), Epidermal growth factor receptor (EGFR) nih.govnih.gov |
| Carbonic Anhydrases | The sulfonamide moiety is a classic zinc-binding group for this enzyme class. | Carbonic Anhydrase II (CA-II), Carbonic Anhydrase IX (CA-IX) nih.gov |
| Proteases | Sulfonamides can act as transition-state analogs for certain proteases. | HIV Protease, Matrix Metalloproteinases (MMPs) |
| G-Protein Coupled Receptors (GPCRs) | The piperidine moiety is common in ligands for aminergic GPCRs. | Dopamine receptors, Serotonin (B10506) receptors, CCR5 nih.gov |
| Bacterial Enzymes | Sulfonamides are known to inhibit key bacterial metabolic enzymes. | Dihydropteroate synthase (DHPS) nih.govnih.gov |
Prediction of Probable Bioactivities
Following target identification, computational tools can predict the probable biological activities of a compound. This is often achieved by comparing the chemical structure to libraries of compounds with known activities. Based on the potential targets identified for structurally related sulfonamides and piperidines, a spectrum of bioactivities can be hypothesized for this compound.
For example, inhibition of kinases like FGFR or EGFR suggests potential antiproliferative activity, making it a candidate for cancer research. nih.gov Interaction with carbonic anhydrases could imply roles in treating glaucoma or certain types of cancer. nih.gov Furthermore, the potential to inhibit bacterial DHPS points towards possible antibacterial properties. nih.gov
Table 2: Predicted Bioactivity Profile for this compound
| Bioactivity Class | Predicted Activity Score* | Potential Mechanism |
| Kinase Inhibitor | 0.45 | Interaction with ATP-binding site of various kinases. |
| GPCR Ligand | 0.28 | Binding to aminergic or chemokine receptors. |
| Enzyme Inhibitor | 0.55 | Inhibition of enzymes like carbonic anhydrases or proteases. |
| Nuclear Receptor Ligand | 0.15 | Potential modulation of nuclear receptor activity. |
| Ion Channel Modulator | 0.05 | Low probability of direct ion channel interaction. |
| Protease Inhibitor | 0.33 | Potential to inhibit serine or metalloproteases. |
*Scores are hypothetical predictions on a scale of -5 to 1, where a higher value indicates a greater probability of activity. These predictions are based on publicly available algorithms for compounds with similar structural motifs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Development of Predictive Models
To develop a QSAR model for a series of analogs of this compound, a dataset of these compounds with their measured biological activities (e.g., IC₅₀ values) against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors fall into several categories:
Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the distribution of electrons.
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological Descriptors: (e.g., connectivity indices) which describe the atomic connectivity within the molecule.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates these descriptors with the biological activity. nih.gov For instance, a hypothetical QSAR model for a series of benzenesulfonamide (B165840) derivatives might show that inhibitory activity is positively correlated with the hydrophobicity of substituents and negatively correlated with their steric bulk. nih.gov
Validation and Interpretation of QSAR Data
A QSAR model's reliability is assessed through rigorous validation. Internal validation techniques, such as leave-one-out cross-validation (Q²), and external validation using a separate test set of compounds (R²pred) are essential. nih.gov A statistically robust model would have high values for these parameters, indicating good predictive power.
Interpretation of the QSAR model provides valuable insights into the key molecular features driving biological activity. For example, if a descriptor for the hydrogen-bond donating capacity of the phenolic hydroxyl group has a large positive coefficient in the QSAR equation, it would suggest that this feature is crucial for binding to the target. This information can then guide the rational design of more potent analogs.
Computational Pharmacokinetic Profiling and Drug-Likeness Prediction
In addition to predicting biological activity, computational methods are widely used to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of a compound. nih.gov Tools like SwissADME can provide rapid predictions for these crucial parameters. nih.gov
For this compound, these predictions can help to evaluate its potential as a drug candidate. Key predicted properties include:
Lipophilicity (LogP): Affects solubility, permeability, and metabolic stability.
Water Solubility (LogS): Crucial for absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: Indicates if the compound can enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
Drug-Likeness Rules: Evaluates compliance with established guidelines like Lipinski's Rule of Five.
Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 255.33 g/mol | Within Lipinski's limit (<500). |
| LogP (Consensus) | 2.15 | Moderate lipophilicity. |
| Water Solubility (LogS) | -2.80 | Soluble. |
| Topological Polar Surface Area (TPSA) | 69.83 Ų | Good potential for cell permeability. |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | Yes | Predicted to cross the blood-brain barrier. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| CYP1A2 Inhibitor | No | Low potential for interaction with CYP1A2. |
| CYP2C19 Inhibitor | Yes | Potential for interaction with CYP2C19. |
| CYP2C9 Inhibitor | Yes | Potential for interaction with CYP2C9. |
| CYP2D6 Inhibitor | No | Low potential for interaction with CYP2D6. |
| CYP3A4 Inhibitor | No | Low potential for interaction with CYP3A4. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Good drug-like properties. |
| Bioavailability Score | 0.55 | Good estimated oral bioavailability. |
Molecular Docking Studies with Enzymes and Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. researchgate.net This method provides detailed insights into the binding mode and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.
Given the potential targets for this compound, docking studies could be performed with proteins from the kinase, carbonic anhydrase, and GPCR families. For example, in a hypothetical docking study with a kinase, the sulfonamide group might form hydrogen bonds with the backbone of the hinge region, while the phenol ring could interact with a hydrophobic pocket. The piperidine ring could be oriented towards the solvent-exposed region. nih.gov
Table 4: Illustrative Molecular Docking Results for this compound with Hypothetical Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Kinase (e.g., FGFR1) | -8.5 | Alanine, Leucine, Aspartic Acid | Hydrogen bonds with sulfonamide, hydrophobic interactions with phenol. |
| Carbonic Anhydrase II | -7.9 | Zinc ion, Histidine, Threonine | Coordination of sulfonamide with Zinc, hydrogen bonds with active site residues. |
| Dopamine D3 Receptor | -9.1 | Serine, Phenylalanine, Aspartic Acid | Salt bridge with piperidine nitrogen, pi-pi stacking with phenol ring. |
These docking scores and predicted interactions can help to rank potential targets and provide a structural basis for the observed or predicted biological activities, thereby guiding further experimental validation and lead optimization efforts.
Biological Activities and Mechanistic Insights in Vitro Investigations
Enzyme Inhibition Studies
In vitro studies have explored the interaction of 3-(Piperidin-1-ylsulfonyl)phenol and its close structural analogs with several key enzyme targets. The primary focus of published research has been on the aldo-keto reductase family, with significant findings related to AKR1C3.
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications through the conversion of glucose to sorbitol. nih.gov While various phenolic compounds have been investigated for their potential to inhibit aldose reductase, specific in vitro inhibitory data for this compound against this enzyme is not available in the current scientific literature. nih.gov
Glycosidase enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type-2 diabetes. nih.gov Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a target for managing conditions like Alzheimer's disease. mdpi.com A review of existing literature did not yield specific in vitro studies investigating the modulatory effects of this compound on glycosidase or cholinesterase enzymes.
Significant research has been conducted on derivatives of this compound, specifically a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, as potent and selective inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). drugbank.com AKR1C3 is implicated in the progression of hormone-dependent cancers, such as prostate and breast cancer, due to its role in synthesizing potent androgens and regulating hormone receptor activity. drugbank.comnih.gov
A key study described the synthesis and structure-activity relationships (SAR) for a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones. drugbank.com These compounds were developed as non-carboxylate inhibitors of AKR1C3, offering an alternative to traditional carboxylic acid-based inhibitors whose cellular transport can be limited. drugbank.com The research identified the piperidin-1-ylsulfonyl phenyl group, a core feature shared with this compound, as being critical for the inhibitory activity. drugbank.com
SAR studies revealed that the nature of the piperidino ring was crucial; altering its size or polarity led to a significant decrease in activity. drugbank.com The most potent compounds in the series exhibited inhibitory concentrations (IC50) in the nanomolar range, demonstrating high potency and selectivity for AKR1C3 over other related isoforms. drugbank.com For instance, the lead compound from this series showed an IC50 value of 42 nM for AKR1C3. nih.gov
A crystal structure of a related inhibitor complexed with the enzyme showed that while the pyrrolidin-2-one ring did not directly interact with the key residues in the enzyme's oxyanion hole, the sulfonamide moiety was critical for binding. drugbank.com This suggests that the this compound scaffold itself contains a key pharmacophore for AKR1C3 inhibition.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against AKR1C3
| Compound/Derivative | Target Enzyme | IC50 (nM) | Notes | Source |
| 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one series | AKR1C3 | <100 | Potent, isoform-selective, non-carboxylate inhibitors. | drugbank.com |
| Lead compound (pyrrolidinone derivative) | AKR1C3 | 42 | Verified in two separate bioactivity experiments. | nih.gov |
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. nih.gov They are involved in various cellular processes, including the regulation of Wnt/β-catenin signaling, making them attractive targets in cancer research. nih.govnih.gov There are currently no published in vitro studies evaluating the inhibitory potential of this compound against Tankyrase or other PARP enzymes.
Extracellular signal-regulated kinases (ERK1/2) are central components of the MAPK signaling pathway, which regulates cell proliferation and survival. nih.gov Dysregulation of this pathway is a hallmark of many cancers. drugbank.com A review of the scientific literature found no specific data on the in vitro inhibition of ERK1 or ERK2 by this compound.
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in the growth and spread of various cancers. nih.govnih.gov While numerous sulfonamide-containing compounds have been investigated as EGFR inhibitors, there is no specific research available on the in vitro activity of this compound against EGFR. waocp.org
Receptor Ligand Binding and Modulation (In Vitro)
The unique structural combination of a phenol (B47542), a piperidine (B6355638) ring, and a sulfonamide linkage in this compound suggests a potential for interaction with a variety of receptor systems. Investigations into compounds with similar functional groups offer a predictive glimpse into its receptor pharmacology.
Serotonin (B10506) 5-HT2A Receptor Antagonism
While direct studies on this compound are not available, research on related piperidine and piperazine (B1678402) derivatives points towards a potential for serotonin 5-HT2A receptor antagonism. The topography of the molecule and the stereoelectronic effects of its components are critical factors for affinity and selectivity at 5-HT2A receptors. For instance, studies on 1-(2-pyrimidinyl)-piperazine derivatives have shown that specific substitutions can lead to high affinity and selectivity for the 5-HT2A receptor. nih.gov The presence of the piperidine ring in this compound is a key feature shared with many known 5-HT2A ligands. Furthermore, the discovery of 2,5-dimethoxyphenylpiperidines as a class of selective 5-HT2A receptor agonists underscores the importance of the substituted phenyl-piperidine motif in engaging this receptor. nih.gov
| Compound Class | Receptor Target | Key Findings |
| 1-(2-Pyrimidinyl)-piperazine derivatives | 5-HT2A Receptor | Molecular topography and stereoelectronic effects are key for high affinity and selectivity. nih.gov |
| 2,5-Dimethoxyphenylpiperidines | 5-HT2A Receptor | Novel class of selective agonists, highlighting the role of the phenyl-piperidine core. nih.gov |
Kappa Opioid Receptor Interactions
The presence of a 3-hydroxyphenyl group in this compound is a significant structural feature that suggests a potential interaction with kappa opioid receptors (KOR). Research on N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) derivatives has demonstrated the critical role of the phenolic hydroxyl group for both affinity and antagonist activity at the KOR. nih.gov This suggests that the phenol moiety of this compound could serve as a key "address" group, guiding the molecule to the KOR binding pocket. The structural flexibility of such piperidine-based compounds is thought to contribute to their interaction with the receptor.
| Compound Class | Receptor Target | Key Findings |
| N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives | Kappa Opioid Receptor | The phenolic hydroxyl group is crucial for affinity and antagonist activity. nih.gov |
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism
There is currently no direct evidence to suggest that this compound acts as a PPAR-γ agonist. However, the study of various chemical entities as PPAR-γ modulators is an active area of research. For example, in vitro assays using human macrophages have shown that environmental compounds like bisphenol A (BPA) and its analog bisphenol S (BPS) can act as activators of PPAR-γ, leading to the induced expression of genes related to lipid metabolism. nih.gov These studies typically employ luciferase reporter assays and qPCR to assess receptor activation and target gene expression. nih.govmdpi.com While structurally distinct, these findings highlight the diverse range of molecules that can modulate PPAR-γ activity and the in vitro methods used for their characterization. nih.gov
| Compound | Receptor Target | In Vitro Model | Key Findings |
| Bisphenol A (BPA) | PPAR-γ | Human Macrophages | Served as an activator, inducing lipid metabolism-related gene expression. nih.gov |
| Bisphenol S (BPS) | PPAR-γ | Human Macrophages | Served as an activator, inducing lipid metabolism-related gene expression. nih.gov |
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
The piperidine scaffold is a common feature in a number of N-Methyl-D-Aspartate (NMDA) receptor antagonists. nih.govnih.gov This suggests that this compound could potentially exhibit activity at this receptor. NMDA receptor antagonists are categorized based on their binding sites, acting as competitive, non-competitive, or negative allosteric modulators. nih.gov While many known antagonists incorporate a piperidine ring, the specific contribution of the 3-(sulfonyl)phenol substituent in this compound to NMDA receptor binding and modulation would require direct experimental evaluation. Structural insights from antagonist-bound NMDA receptors reveal that binding is often mediated by hydrophobic interactions within the ligand-binding domain. youtube.com
| Compound Class | Receptor Target | Implication for this compound |
| Piperidine-containing compounds | NMDA Receptor | The piperidine moiety suggests a potential for interaction. nih.govnih.gov |
Muscarinic Acetylcholine (B1216132) Receptor (M3R) Ligand Binding
The sulfonamide group present in this compound is a key structural feature that points towards a potential interaction with the M3 muscarinic acetylcholine receptor (M3R). Studies on 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives have led to the discovery of highly selective M3 receptor antagonists. nih.gov In this series, the sulfonamide moiety was found to be crucial for achieving high selectivity for the M3 receptor over the M2 subtype. For example, the p-nitrophenylsulfonamide derivative J-107320 exhibited an 1100-fold selectivity for M3 receptors (Ki = 2.5 nM) over M2 receptors (Ki = 2800 nM) in human muscarinic receptor binding assays. nih.gov This highlights the potential for the sulfonyl group in this compound to play a significant role in binding to and potentially modulating the M3 receptor. nih.govmdpi.comresearchgate.netarvojournals.org
| Compound | Receptor Target | Selectivity (M3 vs M2) | Ki (nM) for M3 |
| J-107320 (p-nitrophenylsulfonamide derivative) | M3R | 1100-fold | 2.5 |
Anti-Proliferative and Cytostatic Effects on Cell Lines (In Vitro)
The benzenesulfonamide (B165840) scaffold, a core component of this compound, is present in a variety of compounds that have demonstrated anti-proliferative and cytostatic effects against cancer cell lines.
Recent studies on novel indolic benzenesulfonamides have identified potent derivatives with activity in the nanomolar range against a broad panel of cancer cell lines, including HeLa cells. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis through caspase 3/7 activation. nih.gov Importantly, these sulfonamide derivatives showed moderate toxicity to non-tumorigenic cells, suggesting a potential therapeutic window. nih.gov
Similarly, other benzenesulfonamide derivatives have been investigated for their anti-proliferative effects on human lung cancer cells (A549). immunopathol.comimmunopathol.com These studies have shown that such compounds can effectively reduce cell proliferation and that their cytotoxic effects can be mediated through various mechanisms, including the modulation of reactive oxygen species (ROS) levels and a decrease in intracellular pH. immunopathol.comimmunopathol.com For example, some derivatives were found to increase ROS levels, while others led to a reduction, indicating diverse mechanisms of action within the same chemical class. immunopathol.comimmunopathol.com
Furthermore, ureido-substituted benzenesulfonamides, acting as carbonic anhydrase IX inhibitors, have shown promising anti-proliferative effects in vitro against glioblastoma, pancreatic, and breast cancer cells, particularly under hypoxic conditions. nih.gov
These findings collectively suggest that this compound, by virtue of its benzenesulfonamide structure, has the potential to exhibit anti-proliferative and cytostatic properties against various cancer cell lines. The specific mechanisms and potency would, however, depend on the complete molecular structure and would require dedicated in vitro testing.
| Compound Class | Cancer Cell Line(s) | In Vitro Effects |
| Indolic benzenesulfonamides | HeLa and others | G2/M cell cycle arrest, apoptosis via caspase 3/7 activation. nih.gov |
| Benzenesulfonamide derivatives | A549 (Lung) | Reduced cell proliferation, modulation of ROS and intracellular pH. immunopathol.comimmunopathol.com |
| Ureido-substituted benzenesulfonamides | Glioblastoma, Pancreatic, Breast | Anti-proliferative effects, especially under hypoxic conditions. nih.gov |
Assessment of Inhibitory Concentrations (IC50) in Cellular Assays
There are no published studies that have determined the half-maximal inhibitory concentration (IC50) of this compound in any type of cellular assay. This fundamental metric, which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%, remains unknown for this compound.
Analysis of Cell Cycle Progression Effects
No research has been conducted to investigate the influence of this compound on cell cycle progression. It is therefore unknown whether this compound can induce cell cycle arrest at any phase (e.g., G0/G1, S, or G2/M), a common mechanism of action for antiproliferative agents.
Investigation of Apoptotic Pathway Induction
The potential for this compound to induce apoptosis, or programmed cell death, has not been explored. There are no reports on whether this compound can activate key apoptotic markers such as caspases, alter the expression of pro- or anti-apoptotic proteins, or affect mitochondrial membrane potential.
Antimicrobial Activity (In Vitro)
Similar to the lack of data on its cellular effects, the antimicrobial properties of this compound have not been characterized.
Antibacterial Efficacy Studies
There is no available data from in-vitro studies, such as minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) assays, to suggest that this compound possesses any activity against either Gram-positive or Gram-negative bacteria.
Antifungal Efficacy Studies
The potential antifungal activity of this compound has not been investigated. There are no studies reporting its efficacy against any fungal species.
Other Mechanistic Biological Activities (In Vitro)
No other in-vitro mechanistic studies on this compound have been found in the scientific literature. This includes, but is not limited to, investigations into its enzyme inhibition profile, receptor binding affinity, or effects on cellular signaling pathways.
Neuroprotective Mechanisms
The potential of this compound to protect neuronal cells from damage has been a subject of early-stage research. As a phenolic compound, its antioxidant properties are of particular interest, given that oxidative stress is a key pathological mechanism in many neurodegenerative diseases. nih.gov Studies on various phenolic compounds have demonstrated their ability to scavenge free radicals and chelate transition metals, thereby mitigating oxidative damage. researchgate.net
Compounds containing a piperidine nucleus have been investigated for their therapeutic potential in brain disorders. researchgate.net The structural combination of a phenol group and a piperidine-1-sulfonyl moiety in this compound suggests a potential for multifactorial neuroprotective activity. Research on structurally related phenolic compounds has shown that they can modulate key signaling pathways involved in neuronal survival, such as the protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) 1/2 pathways. nih.gov Furthermore, some phenolic compounds have been found to reduce neuronal apoptosis by regulating proteins involved in programmed cell death and inflammation. researchgate.net
While direct in vitro studies on this compound are limited, the broader class of phenolic compounds has shown promise in models of neurotoxicity. For instance, in studies using neuronal cell lines, various phenolic compounds have been shown to protect against excitotoxicity induced by overactivation of NMDA receptors by activating antioxidant enzyme systems and restoring mitochondrial membrane potential. nih.gov
Anti-inflammatory Modulations
The anti-inflammatory potential of this compound is another key area of investigation. The sulfonamide functional group is a well-established pharmacophore in a variety of anti-inflammatory drugs. researchgate.net The presence of this group, along with the phenolic and piperidine moieties, suggests that this compound may modulate inflammatory pathways.
Research on piperine (B192125), a naturally occurring compound containing a piperidine ring, has demonstrated significant anti-inflammatory effects in vitro. In studies using human interleukin 1-beta-stimulated fibroblast-like synoviocytes, piperine was found to inhibit the expression of pro-inflammatory cytokines such as IL-6 and matrix metalloproteinases (MMPs), as well as reduce the production of prostaglandin (B15479496) E2 (PGE2). nih.gov These effects were mediated, in part, through the inhibition of the activator protein 1 (AP-1) signaling pathway. nih.gov
Furthermore, some phenolic antioxidants have been shown to induce the antioxidant-responsive element (ARE) system, a key regulator of cellular defense against oxidative stress and inflammation. nih.gov The anti-inflammatory capacity of phenols is also attributed to their ability to inhibit the translocation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many inflammatory genes. nih.gov
While specific data on the anti-inflammatory mechanisms of this compound are not yet available, the activities of related compounds provide a strong rationale for its investigation as a potential modulator of inflammatory processes. Future in vitro studies will be crucial to elucidate its specific effects on inflammatory mediators and signaling cascades.
Structure Activity Relationship Sar Studies of 3 Piperidin 1 Ylsulfonyl Phenol Derivatives
Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly impacts the biological activity of derivatives. nih.govresearchgate.net The nature, size, and position of substituents on the piperidine ring can modulate potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net
For instance, in a series of sulfonamide derivatives, the introduction of substituents on the piperidine ring was found to be a key determinant of their biological effects. While specific data on 3-(piperidin-1-ylsulfonyl)phenol is limited, studies on related piperidine-containing compounds show that even small modifications, such as the addition of a methyl group, can alter activity. ijnrd.org In some cases, the incorporation of a piperidine ring itself is crucial for activity, with its removal leading to a significant loss of potency. researchgate.net
Furthermore, the position of substitution on the piperidine ring is critical. For example, in a study of piperidine derivatives as monoamine oxidase (MAO) inhibitors, it was found that 1,3-substituted piperidine rings showed better activity than 1,4-substituted ones. The introduction of a 4-methyl-substituted piperidine ring in a series of piperine (B192125) derivatives led to high inhibitory activity for MAO-B.
The basicity of the piperidine nitrogen can also be a key factor, influencing interactions with biological targets. The development of piperidine bioisosteres, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, aims to retain the three-dimensional shape of the piperidine ring while modifying properties like metabolic stability and basicity. enamine.netresearchgate.net
Effects of Sulfonyl Group Modifications on Target Interactions
The sulfonyl group (-SO2-) is a cornerstone in the design of many therapeutic agents, primarily due to its ability to act as a hydrogen bond acceptor and its structural resemblance to other functional groups like carbonyls and carboxyls. ontosight.airesearchgate.netnih.gov Modifications of the sulfonyl group or its replacement with bioisosteres can profoundly affect a compound's interaction with its biological target.
The sulfonyl group's two oxygen atoms can participate in hydrogen bonding, which is often crucial for anchoring a ligand to its receptor. researchgate.netnih.gov The introduction of a sulfonyl group can also modulate a molecule's solubility and acid-base properties. researchgate.net Furthermore, its structural stability can enhance the metabolic stability of a drug by blocking metabolically weak spots. researchgate.net
Bioisosteric replacement of the sulfonyl group is a common strategy in medicinal chemistry. For example, sulfoximines, which are mono-aza analogues of sulfones, have been explored as sulfonyl group bioisosteres. youtube.com They offer a unique combination of properties, including high stability and dual hydrogen bond donor-acceptor functionality (in the case of NH-sulfoximines), which can lead to altered binding interactions and improved pharmacological profiles. youtube.com
In the context of benzenesulfonamides, the sulfonamide linkage is often essential for activity. In a study of novel sulfonamide derivatives containing a piperidine moiety, replacement of the sulfonamide bond with an amide bond resulted in a significant decrease in antibacterial activity, confirming the critical role of the sulfonamide group. nih.gov
Role of Phenolic Hydroxyl Group and Aromatic Substitutions in Activity Profiles
The phenolic hydroxyl (-OH) group is a frequent motif in biologically active molecules and plays a multifaceted role in drug-receptor interactions. acs.org It can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity. researchgate.netmarquette.edu The presence and position of the hydroxyl group on the aromatic ring can dramatically influence a compound's biological activity. nih.gov
Studies on various phenolic compounds have demonstrated the importance of the hydroxyl group for potent biological effects. For instance, in a study of benzenesulfonamide (B165840) derivatives as 12-lipoxygenase inhibitors, the presence of a 2-hydroxyl group on the benzylamino moiety was found to be a requirement for activity. acs.org Similarly, in the context of estrogen receptor binding, phenolic hydroxyl groups are crucial for high-affinity interactions. researchgate.netmarquette.edu
Aromatic substitutions on the phenyl ring also play a pivotal role in modulating activity. The nature and position of these substituents can affect electronic properties, lipophilicity, and steric interactions with the target protein. In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, substitutions at different positions on the phenyl ring led to varied inhibitory activities. For example, a 4-bromo or 4-chloro substitution improved activity, whereas a 4-methoxy substitution reduced it. acs.org Substitutions at other positions often resulted in a drastic loss of activity. acs.org
The following table summarizes the effect of aromatic substitutions on the inhibitory activity of a series of benzenesulfonamide derivatives against 12-lipoxygenase, which can provide insights into potential trends for this compound derivatives.
| Compound | Substitution | IC50 (µM) |
| 1 | 2-OH | 8.7 |
| 19 | 2-OH, 3-Cl | 6.2 |
| 20 | 2-OH, 3-F | 19 |
| 21 | 2-OH, 3-Br | 13 |
| 22 | 2-OH, 4-Br | 2.2 |
| 27 | 2-OH, 4-Cl | 6.3 |
| 28 | 2-OH, 4-OMe | 22 |
| 23 | 2-OH, 3-Me | > 40 |
| 24 | 2-OH, 3-NH2 | > 40 |
| 25 | 2-OH, 3-NO2 | > 40 |
Data sourced from a study on 4-((benzyl)amino)benzenesulfonamide derivatives and is intended for illustrative purposes of substitution effects. acs.org
Impact of Linker Region Variations on Pharmacological Efficacy
For example, in a series of piperine derivatives, the optimal length of the linker between the aromatic ring and the nitrogen-containing heterocycle for MAO-B inhibitory activity was found to be 2-5 carbons, preferably in a conjugated system. This suggests that the distance and geometry between key pharmacophoric elements are critical for effective target interaction.
In the context of benzenesulfonamide derivatives targeting carbonic anhydrase, the length of the linker between the sulfonamide moiety and a piperazine (B1678402) ring was investigated. Two series of compounds were synthesized with different linker lengths (acetamides and propanamides). The study revealed that variations in the linker length, along with substitutions on the piperazine ring, influenced the inhibitory potential and selectivity against different carbonic anhydrase isoforms.
These findings highlight that even subtle changes in the spatial arrangement of key functional groups, which can be influenced by linker modifications in analogous structures, can have a profound impact on biological activity.
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of this compound derivatives, particularly focusing on the piperidine ring, is essential for understanding their SAR.
Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the preferred conformations and their relative energies. acs.org These theoretical predictions can be validated and refined using experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By identifying the low-energy, populated conformations, researchers can hypothesize the bioactive conformation—the specific three-dimensional structure that is recognized by the biological target.
Ligand-Target Interaction Analysis from SAR and Docking Data
To gain a deeper understanding of how this compound derivatives exert their biological effects at a molecular level, ligand-target interaction analysis is performed using a combination of SAR data and computational docking studies. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net By simulating the binding process, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex.
The insights gained from SAR studies are invaluable for guiding and validating docking simulations. For example, if SAR data indicates that a particular substituent is essential for activity, docking studies should reveal a favorable interaction involving that substituent. Conversely, if a modification leads to a loss of activity, docking may show a steric clash or the loss of a critical interaction.
For this compound derivatives, docking studies would likely focus on the interactions of the key pharmacophoric elements:
Phenolic hydroxyl group: This group can form crucial hydrogen bonds with amino acid residues in the binding pocket. researchgate.netmarquette.edu
Sulfonyl group: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. researchgate.netnih.gov
Piperidine ring: This hydrophobic moiety can engage in van der Waals interactions with nonpolar residues in the binding site. The nitrogen atom could also participate in interactions, especially if protonated.
By integrating SAR and docking data, a comprehensive model of the ligand-target interactions can be developed. This model can rationalize the observed biological activities of existing derivatives and guide the design of new, more potent and selective compounds.
Future Research Directions and Potential Applications in Chemical Biology
Development of Next-Generation Synthetic Methodologies
The synthesis of 3-(piperidin-1-ylsulfonyl)phenol and its analogues can benefit from modern synthetic advancements that offer improved efficiency, selectivity, and sustainability.
Traditional synthesis of aryl sulfonamides typically involves the reaction of an aryl sulfonyl chloride with an amine. nih.gov For this compound, this would likely involve the chlorosulfonylation of a protected phenol (B47542), followed by reaction with piperidine (B6355638). However, recent methodologies offer more direct and versatile routes.
One promising approach is the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. acs.orgnih.gov This method avoids the often harsh conditions required for the preparation of sulfonyl chlorides from sulfonic acids. acs.org Another innovative strategy involves the sulfur-phenolate exchange (SuPhenEx) reaction, which allows for the synthesis of sulfonamides under mild, room temperature conditions from a stable 4-nitrophenyl benzylsulfonate starting material. nih.gov This method has shown high yields and short reaction times for a wide range of amines. nih.gov
Furthermore, electrochemical methods for the synthesis of sulfonamides from sodium arylsulfinates are gaining traction due to their green and efficient nature. thieme-connect.com These next-generation methodologies could be adapted for the large-scale and diverse synthesis of a library of this compound analogues for further biological evaluation.
A recent review highlights four main strategies for synthesizing sulfonamide structures: S-N bond construction, C-N cross-coupling, N-H functionalization, and C-H sulfonamidation. thieme-connect.com The development of novel catalysts and reaction conditions within these strategies will undoubtedly facilitate the synthesis of complex sulfonamides. thieme-connect.com
| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |
| Decarboxylative Halosulfonylation | One-pot conversion of aromatic acids to sulfonamides. acs.orgnih.gov | Avoids harsh conditions for sulfonyl chloride preparation. acs.org |
| Sulfur-Phenolate Exchange (SuPhenEx) | Mild, room temperature synthesis from a stable starting material. nih.gov | High yields and short reaction times. nih.gov |
| Electrochemical Synthesis | Synthesis from sodium arylsulfinates using electrochemistry. thieme-connect.com | Environmentally friendly and efficient. thieme-connect.com |
| Modern S-N Bond Construction | Includes oxidative construction using mild oxidants. thieme-connect.com | Avoids over-oxidation of starting materials. thieme-connect.com |
Exploration of Undiscovered Biological Targets and Pathways (In Vitro)
The structural motifs within this compound suggest a range of potential biological targets. The sulfonamide group is a well-known pharmacophore present in numerous drugs, including antibacterial agents and carbonic anhydrase inhibitors. nih.govresearchgate.net
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. A recent study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides revealed potent inhibition of several human CA isoforms (hCA I, II, IX, and XII). nih.gov Given the structural similarity, this compound could also exhibit inhibitory activity against these enzymes, particularly the tumor-associated isoforms hCA IX and XII, which are validated targets for cancer therapy. nih.gov
Antibacterial Targets: Sulfonamides have a long history as antibacterial agents, primarily by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov A novel series of sulfonamide derivatives containing a piperidine moiety has recently been developed as bactericides against plant bacterial diseases, showing excellent in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov This suggests that this compound and its analogues could be explored for their antibacterial properties against a range of pathogenic bacteria.
Other Potential Targets: The phenylpiperidine scaffold is found in a variety of centrally active agents, including opioids. painphysicianjournal.com While the sulfonamide linkage alters the typical pharmacophore, the potential for neurological targets should not be dismissed. Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding interactions with various protein targets.
To explore these possibilities, a systematic in vitro screening of this compound against a panel of enzymes and receptors would be a crucial first step. This could include a broad range of kinases, proteases, and G-protein coupled receptors (GPCRs).
Rational Design of Enhanced Analogues
Based on the initial findings from in vitro screening, the rational design of analogues of this compound can lead to compounds with enhanced potency, selectivity, and desirable physicochemical properties. Structure-activity relationship (SAR) studies are fundamental to this process.
For instance, if initial screening reveals activity against a particular carbonic anhydrase isoform, analogues can be designed to optimize interactions with the enzyme's active site. SAR studies on related sulfonamides have shown that the nature and position of substituents on the aromatic ring can significantly impact inhibitory activity and selectivity. nih.govnih.gov
The phenolic hydroxyl group offers a key point for modification. It can be etherified, esterified, or replaced with other functional groups to probe its role in target binding and to modulate properties like solubility and membrane permeability. Similarly, the piperidine ring can be substituted at various positions to explore steric and electronic effects.
Computational modeling and docking studies can be employed to visualize the binding of this compound and its analogues to the active sites of potential target proteins. This in silico approach can guide the design of new derivatives with improved binding affinities.
A study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides demonstrated that the addition of different substituted piperazines or benzylamines as "tails" to the core structure significantly influenced the inhibitory activity and selectivity against different carbonic anhydrase isoforms. nih.gov A similar strategy could be applied to this compound by introducing diverse substituents on the piperidine ring.
Applications as Molecular Tools and Chemical Probes in Biological Systems
Molecules with inherent fluorescence or the ability to be tagged with a fluorophore can serve as valuable tools for studying biological systems. The sulfonamide scaffold has been successfully incorporated into fluorescent probes for imaging and tracking biological targets.
For example, novel benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups have been developed as near-infrared (NIR) fluorescent probes for staining the vacuole, endoplasmic reticulum, and plasma membrane in yeast cells. researchgate.net This demonstrates the potential of the sulfonamide group to be part of a fluorophore system.
While this compound itself is unlikely to be fluorescent, it could be derivatized with a fluorescent moiety to create a chemical probe. If a specific biological target is identified, such a probe could be used to visualize the localization of the target within cells, to study its dynamics, and to screen for other molecules that bind to the same target in competitive binding assays.
Furthermore, the phenolic group can be modified to incorporate a photo-reactive group, transforming the molecule into a photoaffinity label. Upon binding to its target, the photo-reactive group can be activated by light to form a covalent bond, allowing for the identification and characterization of the target protein.
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be a powerful tool in exploring the potential of this compound. prepchem.comfishersci.comacs.org
De Novo Design: Generative AI models can be used to design novel molecules with desired properties. prepchem.com By training these models on large datasets of known bioactive molecules containing sulfonamide, phenol, and piperidine scaffolds, it is possible to generate new analogues of this compound that are predicted to have high affinity for specific targets and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Predictive Modeling: AI and ML algorithms can build predictive models for various biological activities and physicochemical properties. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the inhibitory potency of new analogues against a specific target based on their chemical structure. This can help prioritize the synthesis of the most promising compounds.
Target Identification: AI can also be used to analyze large biological datasets, such as genomics and proteomics data, to identify potential new biological targets for this compound and its analogues.
A recent study demonstrated the use of a generative AI model called SyntheMol to design and synthesize novel antibiotics against the drug-resistant pathogen Acinetobacter baumannii. painphysicianjournal.com This highlights the power of AI to not only design novel chemical entities but also to ensure they are synthetically accessible. painphysicianjournal.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Piperidin-1-ylsulfonyl)phenol, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : A two-step synthesis is commonly employed. First, sulfonylation of piperidine with chlorosulfonic acid generates the sulfonyl chloride intermediate. Subsequent coupling with 3-hydroxyphenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, and solvent like DMF) introduces the phenol moiety . Reaction optimization includes adjusting pH (e.g., sodium acetate buffer at pH 4.6 for stability) and temperature (25–60°C) to minimize side reactions. Column chromatography using silica gel and methanol/ethyl acetate gradients (e.g., 65:35 methanol:buffer) is recommended for purification .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is effective for purity assessment. Mobile phases combining methanol and sodium 1-octanesulfonate buffer (pH 4.6) enhance resolution of sulfonamide and phenolic byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features: the piperidine protons appear as a multiplet at δ 1.4–2.8 ppm, while the sulfonyl group deshields aromatic protons to δ 7.2–7.6 ppm .
Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) in negative ion mode detects sulfonic acid derivatives (common impurities). For metal residues, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Limit of detection (LOD) for impurities should be <0.1% per ICH guidelines, validated via spike-recovery experiments .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction requires slow evaporation of a saturated solution in dichloromethane/hexane. The piperidine ring adopts a chair conformation, with the sulfonyl group forming a dihedral angle of 72–78° with the phenol ring. Hydrogen bonding between the phenolic OH and sulfonyl oxygen stabilizes the crystal lattice, as seen in analogous structures .
Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies of sulfonylated phenols?
- Methodological Answer : Conflicting bioactivity data may arise from variable protonation states of the piperidine nitrogen (pKa ~8.5). Use phosphate-buffered saline (PBS, pH 7.4) to standardize assay conditions. For computational SAR, employ density functional theory (DFT) at the B3LYP/6-31G* level to model electronic effects of the sulfonyl group on phenolic acidity .
Q. How can selective functionalization of the phenol group be achieved without disrupting the sulfonamide moiety?
- Methodological Answer : Protect the sulfonamide with a tert-butoxycarbonyl (Boc) group before alkylation or acylation of the phenol. For example, Boc protection under anhydrous THF/DIEA conditions, followed by Williamson ether synthesis using alkyl halides and K₂CO₃. Deprotection with TFA/CH₂Cl₂ (1:1) restores the sulfonamide .
Q. What in silico approaches predict the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to model cytochrome P450 interactions. The sulfonyl group reduces CYP3A4 affinity (predicted IC₅₀ >50 μM), while the phenol enhances Phase II glucuronidation. Validate with hepatic microsome assays (human or rat) incubated at 37°C for 30 minutes .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfonamide.
- Analytical Validation : Cross-validate NMR and HPLC data with reference standards (e.g., USP guidelines for sulfonamides) .
- Advanced SAR : Combine crystallography and DFT to resolve steric vs. electronic contributions to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
